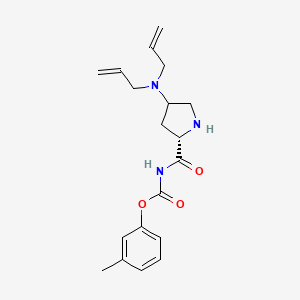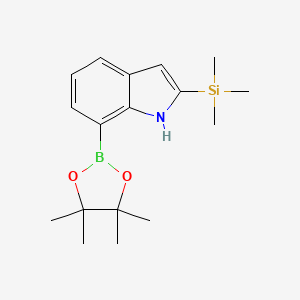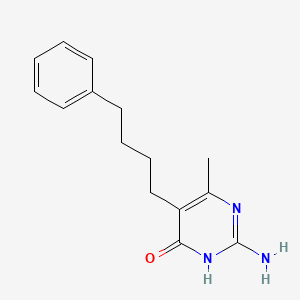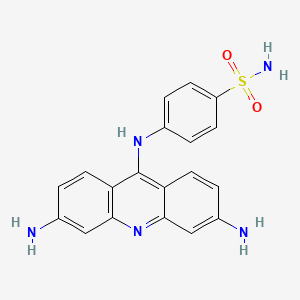![molecular formula C22H18N4O4 B12906752 4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) is a complex organic compound with a unique structure that includes bifuran and benzimidamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) typically involves the reaction of bifuran derivatives with benzimidamide precursors. One common method involves the use of bifuran-5,5’-dicarboxylic acid as a starting material, which is then reacted with N-hydroxybenzimidamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifuran-5,5’-dicarboxylic acid derivatives, while reduction may produce bifuran-5,5’-diamine derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bifuran-5,5’-dicarboxylic acid: Similar in structure but lacks the benzimidamide moieties.
4,4’-Dibenzoic acid: Another bifuran derivative with different functional groups.
Bifuran-5,5’-diamine: A reduced form of the compound with amine groups instead of hydroxyl groups.
Uniqueness
4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) is unique due to its combination of bifuran and benzimidamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C22H18N4O4 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
N'-hydroxy-4-[5-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]furan-2-yl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C22H18N4O4/c23-21(25-27)15-5-1-13(2-6-15)17-9-11-19(29-17)20-12-10-18(30-20)14-3-7-16(8-4-14)22(24)26-28/h1-12,27-28H,(H2,23,25)(H2,24,26) |
InChI-Schlüssel |
AZVYBOWEOYDLRW-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)/C(=N/O)/N)/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NO)N)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)




![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)



